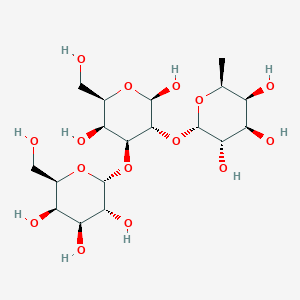
blood group B trisaccharide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Blood group B trisaccharide is a carbohydrate molecule that plays a crucial role in the ABO blood group system. It is composed of three sugar units: galactose, fucose, and another galactose. This trisaccharide is found on the surface of red blood cells in individuals with blood group B and is responsible for the antigenic properties that define this blood group. The presence of this specific trisaccharide allows the immune system to recognize and differentiate blood group B from other blood groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of blood group B trisaccharide typically involves the stepwise assembly of the three sugar units. One common method is the use of glycosyl donors and acceptors in a series of glycosylation reactions. For example, the central β-galactose residue can be glycosylated with α-fucose at the O-2 position and with another galactose at the O-3 position. Protecting groups are often used to ensure the selectivity of the reactions. The reaction conditions usually involve the use of catalysts such as silver triflate or boron trifluoride etherate to promote glycosylation .
Industrial Production Methods
Industrial production of this compound can be achieved through enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of sugar moieties from activated sugar donors to specific acceptor molecules. This method is advantageous due to its high specificity and efficiency. The enzymes can be produced recombinantly and used in large-scale bioreactors to produce the trisaccharide in significant quantities .
化学反应分析
Types of Reactions
Blood group B trisaccharide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as periodic acid or sodium periodate can be used under mild conditions to oxidize the hydroxyl groups.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
科学研究应用
Blood group B trisaccharide has numerous applications in scientific research:
Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: It serves as a probe for studying cell surface interactions and the role of carbohydrates in cell recognition and signaling.
Medicine: It is used in the development of blood typing reagents and in the study of immune responses related to blood transfusions and organ transplantation.
作用机制
The mechanism of action of blood group B trisaccharide involves its interaction with specific receptors on the surface of cells. The trisaccharide binds to lectins, which are carbohydrate-binding proteins, and mediates cell-cell recognition and adhesion processes. This interaction is crucial for the immune system to distinguish between self and non-self cells, preventing immune reactions against the body’s own cells .
相似化合物的比较
Blood group B trisaccharide is similar to other blood group trisaccharides, such as blood group A trisaccharide and blood group H trisaccharide. it is unique in its specific structure and the presence of galactose at the terminal position, which distinguishes it from other blood group antigens. The blood group A trisaccharide has N-acetylgalactosamine instead of galactose, while the blood group H trisaccharide lacks the terminal sugar unit .
List of Similar Compounds
- Blood group A trisaccharide
- Blood group H trisaccharide
- Lewis blood group antigens
- Sialyl Lewis X trisaccharide
属性
分子式 |
C18H32O15 |
|---|---|
分子量 |
488.4 g/mol |
IUPAC 名称 |
(2S,3S,4R,5S,6S)-2-[(2R,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O15/c1-4-7(21)10(24)12(26)17(29-4)33-15-14(9(23)6(3-20)30-16(15)28)32-18-13(27)11(25)8(22)5(2-19)31-18/h4-28H,2-3H2,1H3/t4-,5+,6+,7+,8-,9-,10+,11-,12-,13+,14-,15+,16+,17-,18+/m0/s1 |
InChI 键 |
XNBZPOHDTUWNMW-VAVSLJLZSA-N |
手性 SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3aS,4S,5S,6aR)-4-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B15061833.png)
![(8S,10S,13S,14S,17R)-17-(2-acetoxyacetyl)-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B15061848.png)

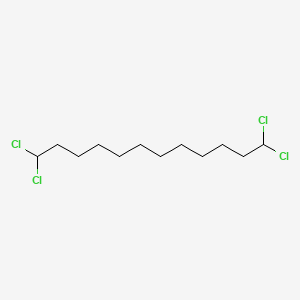
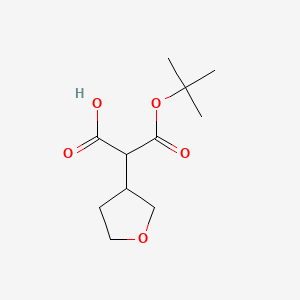


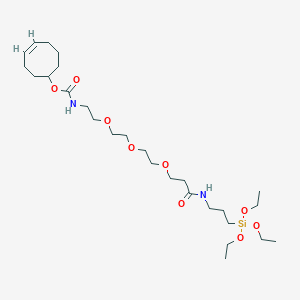
![N-[9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B15061908.png)

![Hexadecanoic acid, 3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (3S,5R)-](/img/structure/B15061913.png)
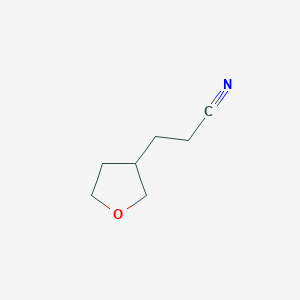
![1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine](/img/structure/B15061919.png)
![ethyl (2E)-3-{3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B15061922.png)
